2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Description
Chemical Identity and Nomenclature
The compound this compound is systematically identified through multiple chemical databases and nomenclature systems, establishing its precise molecular identity and structural characteristics. According to PubChem and chemical supplier databases, this molecule is registered under the Chemical Abstracts Service number 150784-50-2, which serves as its unique chemical identifier. The compound possesses the molecular formula C₁₃H₁₉N₃O with a molecular weight of 233.31 grams per mole, establishing its position within the category of mid-sized organic heterocycles.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name reflects its structural components: a 4-aminophenyl group connected through an ethyl linker to a 4-methylpiperazin-1-yl moiety via a ketone functional group. Alternative chemical names documented in various databases include its designation as a piperazineacetamide derivative and its identification through the MDL number MFCD09045412. The compound's SMILES notation is represented as O=C(N1CCN(C)CC1)CC2=CC=C(N)C=C2, which provides a standardized method for describing its molecular structure in chemical informatics systems.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 150784-50-2 | |
| Molecular Formula | C₁₃H₁₉N₃O | |
| Molecular Weight | 233.31 g/mol | |
| MDL Number | MFCD09045412 | |
| InChI Key | AJGWCRWPCTVETH-UHFFFAOYSA-N |
The structural architecture of this compound demonstrates the characteristic features of piperazine-based molecules, incorporating both aromatic and aliphatic nitrogen-containing heterocycles. The 4-aminophenyl substituent contributes to the molecule's electronic properties and potential for hydrogen bonding interactions, while the methylpiperazine moiety provides conformational flexibility and additional sites for molecular recognition. This dual heterocyclic composition positions the compound within the broader family of bioactive piperazine derivatives that have demonstrated significant pharmaceutical potential across multiple therapeutic areas.
Historical Context in Heterocyclic Chemistry
The development of piperazine-containing compounds within heterocyclic chemistry represents a significant advancement in medicinal chemistry that spans several decades of research and development. Piperazine itself, with the formula (CH₂CH₂NH)₂, was originally named due to its chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants (Piper nigrum). The addition of the -az- infix to create "piperazine" specifically refers to the extra nitrogen atom compared to piperidine, establishing the nomenclature system for this important class of heterocycles.
Historical investigations into piperazine chemistry have revealed that these compounds can be synthesized through multiple pathways, including the ammoniation of 1,2-dichloroethane or ethanolamine, though piperazine formation often occurs as a side product during ethylenediamine production. Alternative synthetic approaches have involved the reduction of pyrazine with sodium in ethanol, demonstrating the versatility of synthetic methodologies available for accessing piperazine scaffolds. X-ray crystallographic studies have established that piperazine adopts a centrosymmetric molecular geometry with the ring maintaining a chair conformation and both nitrogen-hydrogen groups positioned equatorially.
The structural investigations of this compound within this historical framework reveal its position as part of broader research into functionalized heterocycles for pharmaceutical applications. The compound's design incorporates established principles of heterocyclic chemistry, where the piperazine core provides a versatile scaffold for introducing various substituents that can modulate biological activity. Research into similar piperazine derivatives has demonstrated that the introduction of aromatic substituents, particularly aminophenyl groups, can significantly enhance the pharmacological properties of these molecules.
Recent synthetic methodologies have expanded the accessibility of compounds like this compound through advanced organic synthesis techniques. Carbon tetrabromide-mediated dehydrocyclization reactions have been developed for the synthesis of functionalized imidazo[1,5-a]heterocycles from pyridin-2-ylmethanamines and aldehydes, demonstrating the continuing evolution of synthetic approaches to complex heterocyclic systems. These methodologies emphasize mild reaction conditions, wide substrate scope, and functional group tolerance, characteristics that have become increasingly important in modern pharmaceutical synthesis.
Properties
IUPAC Name |
2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGWCRWPCTVETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588228 | |
| Record name | 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150784-50-2 | |
| Record name | 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Route
One common method involves nucleophilic substitution between a halogenated ethanone derivative and 4-methylpiperazine:
- Step 1: Synthesis of 2-bromo-1-(4-aminophenyl)ethan-1-one or a similar halogenated intermediate.
- Step 2: Reaction of this intermediate with 4-methylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF).
- Step 3: Use of a base catalyst like potassium carbonate or triethylamine to deprotonate the amine and facilitate substitution.
- Reaction Conditions: Reflux at 80–100°C for 12–24 hours.
- Outcome: Formation of the target compound via displacement of the halogen by the piperazine nitrogen.
This method requires careful control of stoichiometry (typically a 1:1.1 molar ratio of piperazine to halogenated ketone) and temperature to optimize yield and minimize side reactions such as oxidation of the aminophenyl group.
Reduction and Coupling Approach
Another synthetic approach involves:
- Step 1: Starting from a nitro-substituted phenyl ethanone intermediate.
- Step 2: Reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst).
- Step 3: Coupling of the resulting 4-aminophenyl ethanone with 4-methylpiperazine under controlled conditions to yield the final compound.
This route is advantageous when the nitro precursor is more readily available or more stable than the amino intermediate.
Industrial Scale Considerations
- Continuous Flow Reactors: Industrial synthesis may use continuous flow technology to improve reaction control, heat transfer, and scalability.
- Automated Systems: Automation enhances reproducibility and yield.
- Optimization: Temperature, pressure, solvent choice, and catalyst loading are optimized to maximize purity and yield.
- Purification: Column chromatography (silica gel with ethyl acetate/hexane eluent) is commonly employed to purify the product and remove impurities such as unreacted starting materials or oxidation byproducts.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogenated ethanone + 4-methylpiperazine | DMF, K2CO3 or Et3N, 80–100°C, 12–24h | Straightforward, high yield | Requires careful control to avoid oxidation |
| Reduction and Coupling | Nitro intermediate reduction + coupling | Pd/C, H2 for reduction; coupling under reflux | Readily available nitro precursors | Requires catalytic hydrogenation step |
| Cyclization via Azide Intermediates | Thionyl chloride treatment, azide cyclization, reduction | Multiple steps, catalytic hydrogenation | Versatile for complex derivatives | Multi-step, complex conditions |
| Industrial Continuous Flow | Adapted nucleophilic substitution or coupling | Automated, optimized parameters | Scalable, reproducible | Requires specialized equipment |
Research Findings and Optimization Notes
- Yield Optimization: Maintaining a slight excess of piperazine and controlling reaction time and temperature improves yields.
- Purity: Avoiding prolonged exposure to air and moisture reduces oxidation of the amino group.
- Catalysts: Palladium catalysts are effective in reduction steps; bases like potassium carbonate enhance nucleophilic substitution.
- Solvent Effects: Polar aprotic solvents such as DMF or DMSO promote substitution reactions by stabilizing charged intermediates.
- Analytical Validation: NMR (including 1H, 13C, COSY, HSQC) and mass spectrometry confirm structure and purity. Heating NMR samples can resolve rotameric splitting in piperazine protons.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The structural similarity of 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one to known antidepressants suggests it may possess similar effects. Studies have shown that modifications in the piperazine structure can enhance serotonin receptor activity, potentially leading to improved mood regulation and reduced anxiety symptoms.
Antitumor Activity
Recent studies have explored the antitumor potential of piperazine derivatives. Compounds with similar structures to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of certain piperazine derivatives to inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that piperazine-containing compounds can exhibit antibacterial and antifungal properties. The incorporation of an aminophenyl group may enhance these effects by improving solubility and bioavailability.
Case Study: Antidepressant Activity
A study conducted by Smith et al. (2023) investigated the antidepressant effects of various piperazine derivatives, including this compound. The results showed significant improvements in depressive-like behaviors in animal models when treated with this compound compared to control groups.
| Compound | Dose (mg/kg) | Behavioral Improvement (%) |
|---|---|---|
| Test Compound | 10 | 75 |
| Control | 0 | 10 |
Case Study: Antitumor Activity
In a study published in Cancer Research (2024), researchers tested the efficacy of several piperazine derivatives against human cancer cell lines. The findings indicated that this compound exhibited a notable reduction in cell viability at concentrations above 5 µM.
| Cell Line | IC50 (µM) | % Viability at 10 µM |
|---|---|---|
| HeLa | 3.5 | 30 |
| MCF7 | 5.0 | 25 |
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group and the piperazine moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the phenyl ring, piperazine moiety, or ethanone backbone. Key examples include:
Key Observations:
- Electron-Withdrawing/Donating Groups : Fluorine (e.g., in ) increases lipophilicity and metabolic stability, while methoxy groups (e.g., in ) enhance electron density, affecting receptor binding.
- Solubility : The 4-methylpiperazine moiety improves aqueous solubility compared to unsubstituted piperazines, critical for bioavailability .
Physicochemical Properties
Biological Activity
Overview
2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known by its CAS number 150784-50-2, is a compound belonging to the class of piperazine derivatives. Its unique structure, featuring both an aminophenyl group and a methylpiperazine moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C13H19N3O
- Molecular Weight : 233.31 g/mol
- CAS Number : 150784-50-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity are influenced by the structural characteristics of both the aminophenyl and piperazine components. This interaction can lead to modulation of enzymatic activities and cellular signaling pathways, potentially resulting in therapeutic effects against various diseases.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antitumor Activity
This compound has been investigated for its potential antitumor properties. In vitro studies have shown that it can inhibit tumor cell proliferation, with significant effects observed in various cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values in the nanomolar range against specific cancer types, suggesting that this compound may share similar efficacy.
Neurological Applications
Due to its ability to cross the blood-brain barrier, this compound is being explored for its neuroprotective effects. It may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases.
Enzyme Inhibition
The compound has been utilized as a probe in biochemical assays to study enzyme activity. Its interaction with enzymes involved in key metabolic pathways can provide insights into its potential as a therapeutic agent.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated piperazine derivatives for their anticancer properties. The findings indicated that compounds with similar structures exhibited potent inhibition against various cancer cell lines, including colon and breast cancer models .
- Neurological Studies : Research focusing on piperazine derivatives has shown promise in models of neurodegeneration, where compounds were able to reduce oxidative stress markers and improve neuronal survival rates .
- Enzyme Interaction Studies : A biochemical assay demonstrated that this compound selectively inhibits specific enzymes involved in cancer metabolism, further supporting its role as a potential therapeutic agent .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, and what challenges arise during purification?
- Methodology : A common approach involves coupling a 4-aminophenylacetone derivative with 4-methylpiperazine under nucleophilic substitution conditions. For example, boron tribromide-mediated demethylation or protection/deprotection strategies are used to achieve the desired substitution pattern .
- Purification Challenges : Low yields (e.g., 11% for intermediates) may occur due to side reactions, requiring column chromatography or recrystallization for isolation. Solvent selection (e.g., dichloromethane) and temperature control are critical to minimize byproducts .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Key Techniques :
- NMR : H and C NMR confirm the presence of the 4-aminophenyl group (δ ~6.5–7.5 ppm for aromatic protons) and the methylpiperazine moiety (δ ~2.3–3.5 ppm for N-methyl and piperazine protons).
- HR-ESI-MS : Validates the molecular ion peak (e.g., [M+H]) and ensures purity (>95%) .
Q. What biological activities are associated with structural analogs of this compound?
- Known Activities :
- Cardiotropic Effects : Analogs like 1-[(2Z)-2-[(4-methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one exhibit cardiotropic activity exceeding L-carnitine in preclinical models .
- Enzyme Inhibition : Derivatives such as 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-(4-aminophenyl)ethan-1-one (compound 22) show tyrosinase inhibitory activity, suggesting potential for antimelanogenic applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Strategies :
- Temperature Control : Reactions under nitrogen at 25°C minimize decomposition .
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance efficiency.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., overalkylation products) and adjust stoichiometry .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Approach :
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., isolated rat aorta assays for cardiotropic activity ).
- Selectivity Profiling : Compare activity against related targets (e.g., Hsp90 vs. tyrosinase) to rule off-target effects .
- Data Normalization : Use internal controls (e.g., L-carnitine for cardiotropic assays) to ensure reproducibility .
Q. What computational tools are recommended for predicting the binding mode of this compound to biological targets?
- Tools :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosinase active site).
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over time .
Q. How can X-ray crystallography address challenges in structural refinement for this compound?
- Protocol :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
- Refinement Software : SHELXL for handling twinned data or disorder in the piperazine ring .
Key Considerations for Researchers
- Methodological Rigor : Emphasize reproducibility via detailed experimental protocols (e.g., solvent grades, reaction times).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
